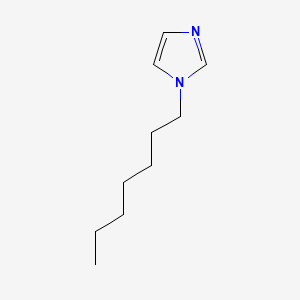

1-Heptyl-1H-imidazole

Description

Contextualization within Imidazole (B134444) Chemistry

Imidazole is a five-membered, planar, aromatic heterocycle containing two nitrogen atoms in non-adjacent positions (1 and 3). researchgate.netnih.gov First synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia, the imidazole core is a fundamental building block in numerous biologically vital molecules. researchgate.net It is a constituent of the amino acid histidine, the related hormone histamine, and purine (B94841) bases found in nucleic acids. researchgate.net

The chemical properties of imidazole are notable for their versatility. It is a highly polar and water-soluble compound that is classified as amphoteric, meaning it can function as both a weak acid and a base. researchgate.net The aromaticity of the imidazole ring, arising from a sextet of π-electrons, contributes to its stability. The presence of two nitrogen atoms allows for the existence of two equivalent tautomeric forms. researchgate.net This rich chemical nature makes the imidazole nucleus a "privileged structure" in medicinal chemistry, frequently incorporated into various compounds to enhance biological activity and pharmacokinetic properties. nih.gov Consequently, the synthesis and functionalization of imidazole derivatives remain a vibrant area of chemical research. researchgate.netnih.gov

Significance of N-Alkylated Imidazole Systems in Academic Inquiry

The modification of the imidazole ring via N-alkylation, the attachment of an alkyl group to one of the nitrogen atoms, is a key strategy for tuning its chemical properties. nih.govresearchgate.net This structural alteration significantly impacts the molecule's lipophilicity, steric profile, and subsequent reactivity. otago.ac.nz The length and nature of the alkyl chain are critical factors that determine the ultimate characteristics and applications of the resulting compound. nih.govresearchgate.net

N-alkylated imidazoles are of paramount importance as intermediates in the synthesis of a wide array of functional materials. researchgate.netthalesnano.com They are the foundational precursors for N,N'-dialkylimidazolium salts, which constitute a major class of ionic liquids (ILs). researchgate.netnih.gov These ILs are valued for their unique properties, such as low volatility, high thermal stability, and tunable solvency, making them useful as "green" solvents and catalysts in chemical processes. researchgate.nettandfonline.com Academic inquiry into N-alkylated imidazoles is also driven by their potential applications in medicinal chemistry as antibacterial agents and in materials science as corrosion inhibitors and ligands for catalysis. nih.govresearchgate.netmdpi.com Research has shown that the biological activity of these compounds can be heavily dependent on the length of the N-alkyl chain. nih.govresearchgate.net

Scope and Research Trajectories Pertaining to 1-Heptyl-1H-imidazole

This compound, with its seven-carbon alkyl chain, is a specific N-alkylated imidazole that serves as a valuable building block in organic synthesis. ontosight.ai Its structure makes it an important intermediate for creating more complex molecules with tailored properties. ontosight.aichembk.com The heptyl group imparts a significant degree of lipophilicity (fat-solubility), which influences its behavior in different chemical environments and its interaction with biological systems. ontosight.ai

A primary research trajectory for this compound is its use as a precursor to imidazolium-based ionic liquids. The C7 alkyl chain is a key determinant of the resulting IL's physical properties, such as viscosity and melting point. Another significant area of investigation is its potential as a corrosion inhibitor for metals and alloys. mdpi.comnih.govresearchgate.net Like many nitrogen-containing heterocyclic compounds, imidazole derivatives can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion, a process relevant to industrial applications. nih.gov Furthermore, research into alkyl-imidazole derivatives as potential modulators of quorum sensing in bacteria, a cell-to-cell communication process, highlights another avenue of study where the specific alkyl chain length of compounds like this compound is a critical variable. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-heptylimidazole | nih.gov |

| Molecular Formula | C₁₀H₁₈N₂ | nih.gov |

| Molecular Weight | 166.26 g/mol | nih.gov |

| CAS Number | 53657-09-3 | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.8 | nih.gov |

| Topological Polar Surface Area | 17.8 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-heptylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQMTFKCFYHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201892 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-09-3 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Heptyl 1h Imidazole and Its Derivatives

Alkylation Strategies for N-Substitution of the 1H-Imidazole Core

The most direct and common approach for the synthesis of 1-heptyl-1H-imidazole is the N-alkylation of the imidazole (B134444) ring. This involves the formation of a carbon-nitrogen bond between one of the nitrogen atoms of the imidazole and a heptyl group.

Direct Alkylation via Halogenated Heptane (B126788) Reagents

Direct alkylation using halogenated heptane reagents, such as 1-bromoheptane (B155011) or 1-chloroheptane, is a frequently employed method. In this reaction, the imidazole acts as a nucleophile, attacking the electrophilic carbon of the heptyl halide, leading to the formation of this compound and a hydrohalic acid byproduct.

The reaction can be carried out under various conditions. For instance, heating a mixture of imidazole and an alkyl halide can yield the desired N-alkylated product. One study describes the preparation of 1-hexylimidazole (B1587475) in 68% yield by refluxing a mixture of imidazole and n-hexylbromide for one hour. google.com Similarly, the alkylation of imidazoles can be performed in solvents like tetrahydrofuran (B95107) and dioxane at elevated temperatures over several hours. google.com The reactivity of the alkyl halide plays a role, with alkyl bromides generally being more reactive than alkyl chlorides.

The table below summarizes representative conditions for the direct alkylation of imidazole with haloalkanes.

| Imidazole Reactant | Alkylating Agent | Solvent | Conditions | Yield | Reference |

| Imidazole | n-Hexylbromide | None | Reflux, 1 hr | 68% | google.com |

| Imidazole | Alkyl halide | Tetrahydrofuran/Dioxane | 160°C, 15 hrs | - | google.com |

| 2-Methylimidazole | Lauryl bromide | None | 200°C, 10 hrs | - | google.com |

Base-Mediated N-Alkylation Approaches

To improve the efficiency and yield of the N-alkylation reaction, a base is often added to neutralize the hydrohalic acid byproduct, which can otherwise protonate the starting imidazole, rendering it non-nucleophilic. The base deprotonates the imidazole, forming a more potent nucleophile, the imidazolide (B1226674) anion, which then readily reacts with the alkyl halide.

Commonly used bases include alkali metal hydroxides (e.g., potassium hydroxide), alkali metal carbonates, and sodium hydride. google.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). uakron.edu For instance, N-alkylation of various N-acidic heterocyclic compounds, including imidazoles, has been successfully achieved using potassium hydroxide (B78521) as a base in ionic liquids. organic-chemistry.org Another approach involves the use of sodium hydride in DMF, followed by the addition of the alkyl halide.

Ultrasound has also been shown to promote the N-alkylation of imidazole. rsc.orgrsc.org In a solvent-free procedure using an alkali-metal promoted carbon catalyst (Cs+-Norit), N-substituted imidazoles were produced in high yields (>80%) under ultrasound activation. rsc.org The basicity of the alkali metal cation enhances the conversion, and ultrasound provides a significant increase in yields. rsc.orgrsc.org

The following table presents examples of base-mediated N-alkylation of imidazoles.

Multi-Component Reaction Pathways Leading to this compound Analogues

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound analogues in a single step from three or more starting materials. nih.govresearchgate.net This approach is advantageous due to its operational simplicity, mild reaction conditions, and atom economy. researchgate.net

While specific examples for the direct synthesis of this compound via MCRs are not prevalent in the provided search results, the synthesis of various substituted imidazole derivatives highlights the potential of this methodology. For example, a three-component reaction involving aminotriazoles, isocyanides, and aldehydes has been utilized to synthesize bioactive imidazo (B10784944) researchgate.netimp.kiev.ualookchem.comtriazole analogues. nih.gov Another MCR involves the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) to form 1,2,4,5-tetrasubstituted imidazoles. researchgate.net These methods could potentially be adapted for the synthesis of this compound analogues by selecting appropriate starting materials bearing a heptyl group.

Cyclization Reactions in the Formation of this compound Frameworks

Cyclization reactions represent another fundamental approach to constructing the imidazole ring. These methods typically involve the formation of the heterocyclic ring from acyclic precursors.

One general method involves the reaction of an α-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate. researchgate.net To synthesize a this compound derivative, one could envision using heptylamine (B89852) as the primary amine component.

Another strategy involves the cyclization of α-keto-aldehydes with ammonium acetate and an appropriate amine. nih.gov Furthermore, a novel approach for synthesizing 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This process includes an intramolecular cyclization followed by triazole ring opening. nih.gov An iodine-promoted oxidative C–H amination reaction has also been developed to form the central imidazole ring, leading to tricyclic benzo rsc.orglookchem.comimidazo[2,1-c] researchgate.netimp.kiev.ualookchem.comtriazoles. acs.org

Functionalization and Derivatization Strategies for this compound

Once this compound is synthesized, it can be further functionalized to create a variety of derivatives, with the synthesis of imidazolium (B1220033) salts being a particularly important transformation.

Synthesis of Imidazolium Salts from this compound

Imidazolium salts, a class of ionic liquids, are frequently synthesized from N-substituted imidazoles like this compound. This is typically achieved by quaternizing the second nitrogen atom of the imidazole ring through alkylation.

The process involves reacting this compound with an alkylating agent, such as an alkyl halide. For example, the reaction of a 1-substituted imidazole with an organic halide leads to the formation of a 1,3-disubstituted imidazolium halide. google.com A specific instance is the synthesis of 1-butyl-2-heptyl-3-methylimidazolium bromide, although this starts from a different substituted imidazole. mdpi.com The general principle remains the same: the N-substituted imidazole acts as a nucleophile, attacking the alkylating agent to form the corresponding imidazolium salt. researchgate.net

The table below illustrates the synthesis of imidazolium salts from N-substituted imidazoles.

| N-Substituted Imidazole | Alkylating Agent | Solvent | Conditions | Product | Reference |

| 1-Substituted imidazole | Organic halide | - | - | 1,3-Disubstituted imidazolium halide | google.com |

| N-octadecyl benzimidazole | 1-Bromoalkane | Neat | Reflux, 2 days | 3-Alkyl-1-octadecyl-benzimidazolium halide | researchgate.net |

| Butylimidazole | 1-Bromobutane | - | 45°C, 3 hrs | 1,3-Dibutylimidazolium bromide | researchgate.net |

Post-Synthetic Modifications on the Imidazole Ring System

The imidazole ring, including that in this compound, is a versatile scaffold amenable to various post-synthetic modifications. These modifications are crucial for fine-tuning the electronic, steric, and physicochemical properties of the molecule for specific applications. Key strategies focus on the functionalization of the C-H bonds at the C2, C4, and C5 positions, which allows for the introduction of a wide range of substituents.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkenylation of the imidazole core. rsc.orgnih.gov Nickel-based catalytic systems, in particular, have proven effective. For instance, the combination of a nickel(II) salt, such as Ni(OTf)₂, with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) in a tertiary alcohol solvent facilitates the C-H arylation of imidazoles with phenol (B47542) derivatives. rsc.orgnagoya-u.ac.jpelsevierpure.com The use of a tertiary alcohol as the solvent is critical for the success of this transformation and allows for the use of air-stable nickel(II) precursors. rsc.orgnih.gov By altering the ligand to 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt), the catalytic system can be adapted for the C-H alkenylation of imidazoles using enol derivatives as coupling partners. rsc.orgnih.gov

Palladium catalysis also offers an efficient route for constructing fused imidazole derivatives. nih.gov A palladium-catalyzed isocyanide insertion reaction can achieve C(sp²)-H functionalization at both the C2 and C4 positions of the imidazole ring, leading to the formation of complex skeletons like indeno[1,2-d]imidazole and imidazo[1,2-a]indole. nih.gov This methodology involves the sequential formation of C-C and C-N bonds and is valued for its operational simplicity and the ability to generate diverse molecular scaffolds from accessible starting materials. nih.gov

Beyond direct C-H functionalization, post-synthetic modifications can also involve the transformation of functional groups already present on the imidazole ring or its substituents. In the context of porous organic cages (POCs) and coordination polymers, where imidazole derivatives often serve as linkers, modifications can be performed on the assembled structure. rsc.orgresearchgate.net For example, an imine-linked porous organic cage, formed from a diamine and a dicarbaldehyde, can be chemically reduced to the more flexible and stable amine-linked counterpart, demonstrating a significant structural and property transformation post-synthesis. rsc.org

Table 1: Catalytic Systems for Post-Synthetic Modification of the Imidazole Ring

| Position | Modification Type | Catalytic System | Coupling Partner | Reference |

| C2 | Arylation | Ni(OTf)₂ / dcype / K₃PO₄ in t-amyl alcohol | Phenol derivatives, Chloroarenes | rsc.orgnih.govelsevierpure.com |

| C2 | Alkenylation | Ni(OTf)₂ / dcypt / K₃PO₄ in t-amyl alcohol | Enol derivatives | rsc.orgnih.gov |

| C2, C4 | C-C/C-N bond formation | Palladium-catalyzed isocyanide insertion | Isocyanides | nih.gov |

Incorporation into Larger Molecular Architectures

The this compound unit serves as a valuable building block for the construction of larger, functional molecular architectures. Its specific combination of a polar, coordinative imidazole head and a nonpolar heptyl tail allows for its integration into a diverse range of complex structures, from therapeutic agents to materials for electronic devices.

In medicinal chemistry, the imidazole moiety is a recognized pharmacophore. nih.gov The this compound scaffold can be incorporated into larger molecules designed as enzyme inhibitors. For example, in the development of Heme Oxygenase-1 (HO-1) inhibitors, an imidazole-containing fragment is often used as the core structure that coordinates to the heme iron of the enzyme. nih.gov Synthetic strategies involve linking the imidazole unit to other pharmacophoric fragments, such as indole (B1671886) carboxamides, via flexible linkers like a propyl chain. mdpi.com The heptyl group in such a structure can provide beneficial hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov The synthesis of these complex molecules often involves standard peptide coupling procedures, for instance, using EDC hydrochloride and HOBt to form an amide bond between a carboxyl-functionalized scaffold and an amino-terminated imidazole derivative. mdpi.com

The electronic properties of the imidazole ring make it a suitable component for materials used in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq Imidazole derivatives can be incorporated as part of a donor-π bridge-acceptor (D-π-A) system. In these architectures, the imidazole ring can function as an electron-donating group. uokerbala.edu.iq For instance, a tetrasubstituted imidazole, bearing the 1-heptyl group on the nitrogen, can be synthesized and integrated into a larger dye molecule that includes an acceptor group like a carboxylic acid, which serves to anchor the dye to a TiO₂ surface. uokerbala.edu.iq

Furthermore, this compound and its derivatives can act as ligands or linkers in the formation of coordination polymers and supramolecular networks. sc.edusemanticscholar.org The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the self-assembly of extended, often porous, structures. The heptyl chains can influence the packing of these networks, introduce solubility, and form hydrophobic domains within the larger architecture. nih.govsc.edu

Table 2: Examples of this compound in Larger Molecular Architectures

| Application Area | Molecular Architecture Type | Role of this compound | Synthetic Linkage Example | Reference |

| Medicinal Chemistry | Enzyme Inhibitors (e.g., HO-1) | Core scaffold for metal coordination and hydrophobic interactions | Amide bond formation (EDC/HOBt coupling) | nih.govmdpi.com |

| Materials Science | Dye-Sensitized Solar Cells (DSSCs) | Electron-donating component in a D-π-A dye | One-pot condensation reactions | uokerbala.edu.iq |

| Supramolecular Chemistry | Coordination Polymers / Porous Networks | Ligand/Linker coordinating to metal centers | Metal-ligand coordination | sc.edusemanticscholar.org |

Advanced Spectroscopic and Structural Elucidation of 1 Heptyl 1h Imidazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-heptyl-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the molecular structure and connectivity can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the imidazole (B134444) ring and the heptyl chain are observed. The protons on the imidazole ring typically appear as singlets in the downfield region of the spectrum. For instance, in a d6-DMSO solvent, the imidazole protons can present as singlets at approximately 7.60 ppm, 7.14 ppm, and 6.86 ppm. rsc.org

The protons of the heptyl group exhibit characteristic splitting patterns and chemical shifts. The methylene (B1212753) group directly attached to the imidazole nitrogen (N-CH₂) typically appears as a triplet. The subsequent methylene groups along the chain show complex multiplets, while the terminal methyl group (CH₃) characteristically appears as a triplet in the upfield region. For example, the N-CH₂ protons might be observed as a triplet at around 3.92 ppm, with the other methylene groups of the heptyl chain appearing as a broad multiplet and a quintet, and the terminal methyl protons as a triplet around 0.83 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole-H | ~7.60 | s |

| Imidazole-H | ~7.14 | s |

| Imidazole-H | ~6.86 | s |

| N-CH₂ (Heptyl) | ~3.92 | t |

| -(CH₂)₅- (Heptyl) | ~1.66 - 1.22 | m |

| CH₃ (Heptyl) | ~0.83 | t |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbon atoms of the imidazole ring resonate at distinct chemical shifts. The carbon atom situated between the two nitrogen atoms (C2) is typically found further downfield compared to the other two imidazole carbons (C4 and C5).

The carbon atoms of the heptyl chain also give rise to a series of signals. The carbon of the methylene group bonded to the imidazole nitrogen (N-CH₂) appears at a specific downfield shift, while the other methylene carbons and the terminal methyl carbon appear at progressively more upfield positions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. Key vibrational bands include:

C-H stretching vibrations of the heptyl chain's alkyl groups, typically observed in the region of 2850-2960 cm⁻¹.

C=C and C=N stretching vibrations associated with the imidazole ring, which appear in the 1500-1650 cm⁻¹ region.

C-N stretching vibrations , also from the imidazole ring, are found in the 1250-1350 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations of the imidazole ring, which contribute to the fingerprint region of the spectrum at lower wavenumbers.

The specific positions and intensities of these bands provide a unique "molecular fingerprint" for this compound, allowing for its identification and the assessment of its purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

For this compound, the UV-Vis spectrum is primarily characterized by electronic transitions within the imidazole ring. The π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically observed. The position of the maximum absorbance (λ_max) can be influenced by the solvent environment. The study of UV-Vis spectra is crucial for understanding the photophysical properties of the molecule. researchgate.netupi.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (166.26 g/mol ). nih.gov Under electron ionization (EI), the molecule can undergo fragmentation, leading to the formation of various daughter ions. Common fragmentation pathways may include the loss of the heptyl chain or parts of it, as well as cleavage of the imidazole ring. The analysis of these fragment ions provides valuable confirmatory evidence for the structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. While a specific crystal structure for this compound is not prominently available in the reviewed literature, extensive data from closely related N-substituted imidazole derivatives provide a robust framework for understanding its expected solid-state conformation, including precise bond lengths, bond angles, and the nature of its crystal lattice.

Analysis of Bond Lengths and Angles

The bond angles within the five-membered imidazole ring of DippIm are C1—N1—C3 = 107.02 (9)°, N1—C3—C2 = 105.30 (10)°, C3—C2—N2 = 110.95 (10)°, C2—N2—C1 = 104.73 (10)°, and N2—C1—N1 = 112.01 (10)°. nih.gov These values are in close agreement with other reported imidazole structures, indicating that the substitution of a bulky aryl group does not significantly distort the fundamental ring geometry. nih.gov It is anticipated that the heptyl group, being a flexible alkyl chain, would have a similarly negligible effect on the internal bond angles of the imidazole ring.

In related 1-octyl-1H-imidazole derivatives, the C-N bond lengths within the imidazole moiety typically range from 1.318 Å to 1.386 Å. mdpi.com Specifically, the bond connecting the alkyl group to the nitrogen atom (N1) is around 1.384-1.386 Å. mdpi.com These bond lengths are comparable to those found in a vast array of other imidazole derivatives. mdpi.comsapub.org The planarity of the imidazole ring is a consistent feature, a consequence of the aromatic sextet of π-electrons. nih.govresearchgate.net

Table 1: Representative Bond Angles and Lengths in N-Substituted Imidazole Systems

This table presents data from closely related structures to infer the expected values for this compound.

| Parameter | Molecule | Value |

| Bond Angles (°) | ||

| C-N-C (in ring) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 107.02 (9) |

| N-C-N (in ring) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 112.01 (10) |

| N-C-C (in ring) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 105.30 (10) |

| C-C-N (in ring) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 110.95 (10) |

| C-N-C (in ring) | 1-(2,6-diisopropylphenyl)-1H-imidazole | 104.73 (10) |

| Bond Lengths (Å) | ||

| C-N (Alkyl-N1) | 1-octyl-1H-imidazole derivative (ImL1) | 1.384 |

| C-N (in ring) | 1-octyl-1H-imidazole derivative (ImL1) | 1.338 |

| C=N (in ring) | 1-octyl-1H-imidazole derivative (ImL2) | 1.318 |

Data sourced from Brannon et al. 2018 nih.gov and Mohamed et al. 2023. mdpi.com

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline lattice, or crystal packing, is governed by a network of intermolecular forces. For this compound, these interactions would primarily consist of van der Waals forces, particularly from the heptyl chains, and weaker hydrogen bonds.

In the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, the primary stabilizing interactions are close contacts between the N3 atom of the imidazole ring and a C-H bond on the ring of a neighboring molecule. nih.gov Notably, significant π-stacking stabilization is not observed in this hindered derivative, with aryl-aryl distances exceeding the typical 5 Å threshold. nih.gov Given the flexible and non-aromatic nature of the heptyl group, strong π-stacking interactions are also not expected for this compound.

Weak intermolecular hydrogen bonds of the C-H···N or C-H···O type (if interacting with co-crystallized solvent or counter-ions) can also play a role in directing the three-dimensional architecture. researchgate.netiucr.org In the absence of strong hydrogen bond donors, like an N-H proton, the packing efficiency is driven by the close packing of the hydrocarbon tails and the electrostatic interactions involving the polar imidazole head.

Tautomerism and Isomeric Considerations in this compound Derivatives

Tautomerism is a form of isomerism involving molecules that readily interconvert, most commonly through the migration of a proton. In the context of imidazole, prototropic tautomerism is a key feature, where a hydrogen atom can be located on either of the two nitrogen atoms (N1 or N3). uobasrah.edu.iqscispace.com

However, for this compound itself, this common form of annular tautomerism is not possible. The presence of the heptyl group covalently bonded to the N1 position prevents the migration of a proton between the ring nitrogens. The N1 atom is permanently alkylated, thus locking the molecule in the 1-substituted form. uobasrah.edu.iq

Tautomeric equilibria become a critical consideration in derivatives of this compound, particularly if the parent ring is deprotonated to form an N-heterocyclic carbene (NHC) or if other substituents are present on the carbon atoms of the imidazole ring. For instance, an amino or hydroxyl substituent on the imidazole ring could exhibit its own tautomeric forms.

Furthermore, if one considers derivatives where the heptyl group is attached to a carbon atom instead of a nitrogen (e.g., 2-Heptyl-1H-imidazole), prototropic tautomerism between the N1 and N3 positions would be restored. In such NH-imidazole derivatives, two equivalent tautomeric forms exist, and their equilibrium can be influenced by factors such as the solvent environment. uobasrah.edu.iqscispace.com In polar solvents, the rate of tautomerization can be slowed, sometimes allowing for the observation of distinct signals for both tautomers in NMR spectroscopy, whereas in nonpolar solvents, a time-averaged signal is often observed due to rapid interconversion. researchgate.netresearchgate.net Solid-state analyses of such derivatives often reveal that only one tautomeric form is present in the crystal lattice, stabilized by specific intermolecular interactions like hydrogen bonding. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Heptyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. For 1-Heptyl-1H-imidazole, these methods elucidate the geometry of the molecule, the distribution of electrons, and its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. nih.gov DFT calculations are used to optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. tandfonline.com

Table 1: Representative Calculated Geometrical Parameters for a 1-Alkylimidazole Moiety (DFT) Note: These are typical values for an optimized 1-alkylimidazole structure and are not specific experimental results for this compound.

| Parameter | Typical Value |

|---|---|

| N1-C2 Bond Length | ~1.38 Å |

| C2-N3 Bond Length | ~1.32 Å |

| N3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C5-N1 Bond Length | ~1.37 Å |

| N1-C2-N3 Bond Angle | ~110° |

| C2-N3-C4 Bond Angle | ~107° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. nih.gov These wave-function-based approaches, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. researchgate.netnih.gov

High-level ab initio calculations, such as the W1-F12 and CCSD(T)-F12 methods, have been successfully used to determine thermochemical properties, like the enthalpies of formation, for a series of 1-alkylimidazoles. researchgate.netiaea.org These studies establish structure-energetics trends related to the increasing length of the alkyl chain. While computationally expensive, these methods provide benchmark-quality data for ground-state energies and molecular properties. For a molecule like this compound, these calculations can yield highly accurate predictions of its stability and thermochemistry. researchgate.netulisboa.pt

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comchemicalpapers.com Conversely, a small gap suggests the molecule is more reactive and polarizable. irjweb.com In 1-alkylimidazoles, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, while the LUMO is also distributed across the ring system. DFT calculations are commonly employed to compute the energies of these orbitals. nih.govsciencepublishinggroup.com

The HOMO-LUMO gap can explain the charge transfer interactions within the molecule. irjweb.com For 1-alkylimidazoles, increasing the length of the alkyl chain can have a subtle effect on the HOMO-LUMO gap, which in turn influences properties like thermal stability. nih.gov

Table 2: Representative Frontier Orbital Energies for Imidazole Derivatives (DFT) Note: These values are illustrative and derived from studies on various imidazole derivatives. The exact values for this compound would depend on the specific computational method and basis set used.

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.8 | Electron-donating ability |

| ELUMO | -1.0 to -2.6 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.5 | Chemical reactivity and stability. irjweb.comchemicalpapers.com |

Molecular Mechanics Simulations for Conformational Analysis

Unlike quantum methods, molecular mechanics (MM) uses classical physics and force fields to calculate the energy of a molecule as a function of its geometry. wikipedia.orgbiogem.org This approach is much faster, making it ideal for exploring the conformational landscape of flexible molecules like this compound. The seven-carbon alkyl chain can adopt numerous spatial arrangements through rotation around its single bonds.

Theoretical Studies on Intramolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound allows for potential weak intramolecular interactions. Since the nitrogen at the 1-position is substituted with the heptyl group, it cannot act as a hydrogen bond donor, a key feature of unsubstituted imidazole. acs.org However, the hydrogen atoms on the heptyl chain, particularly those closer to the ring (on the α- and β-carbons), can potentially form weak C-H···N hydrogen bonds with the basic N3 atom of the imidazole ring.

Theoretical methods like DFT, Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. nih.govrsc.org While these C-H···N interactions are much weaker than conventional N-H···N or O-H···N hydrogen bonds, they can influence the conformational preference of the heptyl chain, potentially favoring folded conformers where the chain is in proximity to the ring. nih.govmdpi.com

Structure-Property Relationship Correlations from Computational Models

A major goal of computational chemistry is to establish clear structure-property relationships. researchgate.net By calculating a range of molecular descriptors for this compound, theoretical models can predict its physical and chemical properties. For the 1-alkylimidazole series, computational studies have successfully correlated the length of the alkyl chain with macroscopic properties. mdpi.comresearchgate.netmdpi.com

Electrochemical Research and Applications of 1 Heptyl 1h Imidazole and Its Derivatives

Investigations into Ionic Conductivity and Electrolyte Behavior

The ionic conductivity and electrolyte behavior of materials derived from 1-Heptyl-1H-imidazole are foundational to their application in electrochemical devices. By modifying the structure, particularly by forming imidazolium (B1220033) salts, researchers can create materials with tunable properties.

Imidazolium salts derived from 1-alkyl-1H-imidazoles, such as the heptyl variant, can form thermotropic liquid crystals. These materials exhibit ordered structures, such as smectic or lamellar phases, which can facilitate anisotropic ion transport. This organized molecular self-assembly can be beneficial for creating efficient pathways for ion conduction. researchgate.net

Research into asymmetric imidazolium-based ionic liquid crystals (ILCs) has shown that combining different mesogenic cores can enhance ion mobility by reducing molecular packing density. mdpi.com For example, a novel asymmetric imidazolium salt demonstrated stable smectic phases over a broad temperature range, including room temperature. mdpi.com This structural arrangement led to significant ionic conductivity, even in the more ordered smectic phase at lower temperatures. mdpi.com A study on a specific asymmetric ILC revealed that ionic conductivity could be surprisingly high in the smectic phase, reaching values comparable to the isotropic liquid phase. mdpi.com This is attributed to the layered molecular arrangement creating efficient pathways for ion movement. mdpi.com

In one study, a liquid-crystalline electrolyte mixture containing an imidazolium salt derived from 1-octyl-1H-imidazole, a close structural analog to the heptyl derivative, achieved an electrical conductivity of 0.5 mS cm⁻¹. publicationslist.org This value was noted as being significantly higher than other similar liquid-crystalline electrolyte systems reported in the literature, which were often below 0.1 mS cm⁻¹. publicationslist.org These systems are of particular interest for devices like dye-sensitized solar cells where solvent-free electrolytes can improve long-term stability. researchgate.netpublicationslist.org

Table 1: Ionic Conductivity of Imidazolium-Based Liquid Crystalline Electrolytes

| Compound/System | Phase | Temperature (°C) | Ionic Conductivity (mS cm⁻¹) | Reference |

|---|---|---|---|---|

| Asymmetric Imidazolium-Based ILC | Smectic | 40 | 0.1 | mdpi.com |

| Asymmetric Imidazolium-Based ILC | Molten Salt-like | 70-80 | 0.065 - 0.075 | mdpi.com |

| 1-octyl-1H-imidazole Derivative Mixture | Liquid-Crystalline | Not Specified | 0.5 | publicationslist.org |

Redox Chemistry and Voltammetric Analysis

Voltammetric analysis is a key technique for characterizing the electrochemical behavior of this compound derivatives. researchgate.netamelchem.com It provides information on redox potentials, electrochemical stability windows, and the mechanisms of electron transfer. The imidazole (B134444) nucleus itself, along with the substituents, dictates the redox properties of the molecule.

The electrochemical window is a critical parameter for electrolytes, and imidazolium-based ionic liquids are known for their wide stable ranges. psu.edu For instance, voltammetric analysis of an asymmetric imidazolium-based ionic liquid crystal showed a stable electrochemical window of ±3 V. mdpi.com This stability is crucial for applications in devices that operate at high voltages.

Studies on other functionalized ionic liquids, such as those incorporating quinone moieties, demonstrate how redox-active groups can be integrated into the ionic liquid structure. researchgate.net In such systems, cyclic voltammetry reveals the characteristic redox behavior of the active group. For example, a quinone-functionalized phosphonium (B103445) ionic liquid exhibited two distinct, reversible one-electron reduction processes in an oxygen-free environment. researchgate.net While not a heptyl-imidazole derivative, this research illustrates a strategy for creating task-specific ionic liquids where the redox behavior can be precisely engineered. researchgate.net

The interaction of imidazole derivatives with other molecules, such as DNA, can be monitored using voltammetry. In studies on 1H-benzimidazole derivatives, changes in the voltammetric signals (e.g., shifts in peak potential or changes in current) upon interaction with DNA were used to determine the nature of the binding. dergipark.org.tr This highlights the sensitivity of the electrochemical response of the imidazole core to its chemical environment.

Table 2: Electrochemical Data for Imidazole-Related Compounds

| Compound/System | Technique | Parameter | Value (vs. Fc/Fc⁺) | Reference |

|---|---|---|---|---|

| [P₁₄₆₆₆][AQS] in [P₁₄₆₆₆][NTf₂] | Cyclic Voltammetry | First Reduction Potential (E½) | -1.27 V | researchgate.net |

| [P₁₄₆₆₆][AQS] in [P₁₄₆₆₆][NTf₂] | Cyclic Voltammetry | Second Reduction Potential (E½) | -1.79 V | researchgate.net |

| Asymmetric Imidazolium-Based ILC | Cyclic Voltammetry | Electrochemical Window | ±3.0 V | mdpi.com |

Proton Transport Mechanisms in 1-Heptyl-1H-imidazolium Ionic Liquids

Protic ionic liquids (PILs) derived from this compound are promising candidates for anhydrous proton-conducting electrolytes in devices like medium- and high-temperature proton-exchange membrane fuel cells (PEMFCs). chalmers.seacs.orgbohrium.com The efficiency of these electrolytes depends on the mechanism of proton transport, which can occur via two primary pathways: the vehicular mechanism and the Grotthuss mechanism. chalmers.se

In the vehicular mechanism, the proton is transported as part of a larger ion (e.g., the protonated imidazolium cation) diffusing through the liquid. chalmers.se In the Grotthuss or "proton hopping" mechanism, a proton is transferred through a hydrogen-bond network, leading to a much faster, decoupled motion. chalmers.senih.gov The presence of a Grotthuss-type mechanism is highly desirable as it can significantly enhance proton conductivity. nih.gov

The addition of a proton-conducting species like imidazole to an imidazolium-based PIL can facilitate the Grotthuss mechanism. acs.orgnih.gov Studies on 1-ethylimidazolium and 1-octylimidazolium-based PILs have shown that unprotonated imidazole molecules can form "imidazole wires" that act as conduits for rapid proton transport. acs.orgnih.gov The ability of imidazole to both accept and donate protons is key to this process. nih.gov Research on a mixture of imidazole and an octyl-imidazolium PIL demonstrated that the addition of imidazole mobilizes the exchangeable protons, leading to a diffusivity several times higher than that of the cation itself. acs.org

Electronic and Charge Transport Properties in Materials Formulations

Beyond ionic conductivity, the electronic and charge transport properties of this compound derivatives are important, especially when these materials are formulated into thin films or polymer composites for electronic devices. researchgate.netepo.org The transport of charge in these solid-state or quasi-solid-state systems is often governed by different mechanisms than in bulk liquids.

In thin films of imidazole-based organic materials, charge transport can be described by models such as ohmic conduction at low voltages and Space Charge Limited Conduction (SCLC) at higher voltages. researchgate.net The SCLC regime is influenced by the presence of trap states within the material. researchgate.net Analysis of current-voltage (I-V) characteristics allows for the determination of key parameters like charge carrier concentration and mobility. researchgate.net

For polymerized ionic liquids (polyILs), which offer the mechanical stability of polymers combined with the ionic conductivity of ILs, understanding the charge transport mechanism is crucial. mdpi.com In many polyILs, charge transport is observed to be faster than the segmental dynamics of the polymer chains, suggesting a decoupled mechanism. mdpi.com The structure of the monomer, including the heptyl-imidazole moiety, would be a determining factor in the final properties of the polymer electrolyte membrane.

The formation of charge-transporting layers can involve creating a network structure, for example, by integrating a silicone (-Si-O-Si-) network with the organic semiconductor material. epo.org The concentration of precursors can be varied to create layers with graded properties to optimize charge injection or transport at interfaces within a device, such as an organic light-emitting device (OLED). epo.org The imidazole moiety, as part of a larger conjugated system, can contribute to the electronic properties necessary for these applications. acs.org

Photophysical Research of 1 Heptyl 1h Imidazole Derivatives

Absorption and Emission Characteristics

The photophysical behavior of 1-heptyl-1H-imidazole derivatives is fundamentally governed by the electronic transitions within the imidazole (B134444) ring and the influence of attached functional groups. The lone heptyl group primarily affects solubility and molecular packing, while the core photophysics are dictated by the aromatic system.

One-Photon Excited Fluorescence Phenomena

The one-photon excited fluorescence (1PEF) of imidazole derivatives is a widely studied phenomenon. In this process, a molecule absorbs a single photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation of the electron back to the ground state results in the emission of a photon, which is observed as fluorescence. researchgate.netcore.ac.uk The energy of the emitted photon is typically lower (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The absorption and emission wavelengths of imidazole derivatives are highly dependent on the solvent polarity and the nature of the substituents on the imidazole ring. For instance, in a series of D-π-A (Donor-π-Acceptor) type imidazole derivatives, the UV-vis absorption and single-photon fluorescence spectra have been systematically investigated in different solvents. nih.govnih.gov It has been observed that the absorption and fluorescence bands shift to lower energies (bathochromic shift) with increasing electron-donating ability of the solvent. nih.gov This is attributed to the stabilization of the charge-separated excited state in more polar solvents.

In a study of 2-(2,4-difluorophenyl)-4,5-dimethyl-1-p-tolyl-1H-imidazole and N,N-dimethyl-4-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)benzenamine, an equilibrium between neutral and monocationic species was found in polar aprotic and polar protic solvents, influencing the fluorescence spectra. nih.gov The introduction of different substituents allows for the tuning of the emission color across the visible spectrum. For example, tripodal push-pull chromophores with a 1-methyl-2,4,5-triphenyl-1H-imidazole core have shown emission maxima ranging from 393 to 612 nm depending on the peripheral electron acceptors and solvent polarity. rsc.org

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also significantly influenced by the molecular structure and environment. For some imidazole derivatives, the quantum yield is modest in solution but can be enhanced in the solid state, a phenomenon known as crystallization-enhanced emission (CEE). mdpi.com

Two-Photon Absorption and Two-Photon Excited Fluorescence

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state achieved by absorbing one photon of higher energy. svi.nl This is followed by two-photon excited fluorescence (TPEF), where the molecule relaxes and emits a single photon. researchgate.net A key advantage of 2PA is the use of longer excitation wavelengths (typically in the near-infrared range), which allows for deeper penetration into scattering media like biological tissues and reduces photodamage. svi.nlbliqphotonics.com

The 2PA cross-section (σ₂ₚₐ), a measure of the two-photon absorption probability, is a critical parameter for 2PA materials. Imidazole derivatives, particularly those with a D-π-A architecture, have been shown to be promising candidates for 2PA applications. The imidazole ring can act as an effective electron-withdrawing group or part of the π-conjugated bridge. nih.gov

For example, a series of D-π-A imidazole derivatives (T-1, T-2, and T-3) were synthesized and their 2PA properties investigated. nih.govnih.gov The imidazolium (B1220033) salt T-2 exhibited a significantly larger 2PA cross-section (276 GM) compared to its neutral precursor T-1 (107 GM) and another salt T-3 (96 GM), highlighting the role of the electronic nature of the imidazole core. nih.govnih.gov The largest 2PA cross-sections for these compounds were observed around 760 nm. nih.gov

The molecular structure plays a crucial role in determining the 2PA cross-section. Factors such as the strength of the electron donor and acceptor groups, the length of the π-conjugation system, and the planarity of the molecule are all important. nih.govmdpi.com In another study, tripodal imidazole-centered chromophores demonstrated 2PA cross-section values up to 521 GM. rsc.org

Excited State Intramolecular Proton Transfer (ESIPT) Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. bwise.kr This process typically occurs in molecules that have both a proton donor and a proton acceptor group in close proximity, often linked by an intramolecular hydrogen bond. nih.govrsc.org The ESIPT process leads to the formation of a transient tautomer in the excited state, which then fluoresces at a significantly longer wavelength than the normal emission. This results in an unusually large Stokes shift, which is beneficial for applications in chemosensing, bioimaging, and light-emitting materials. bwise.krresearchgate.net

Imidazole derivatives have been extensively studied as ESIPT-capable molecules. bwise.krnih.govresearchgate.netmdpi.com For ESIPT to occur in these systems, a proton-donating group (like a hydroxyl group) is typically positioned to form a hydrogen bond with a nitrogen atom of the imidazole ring, which acts as the proton acceptor. mdpi.com

For instance, 2-(4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl)-4-chlorophenol (HPICl) was designed as a blue-emitting ESIPT molecule. researchgate.net The ESIPT process in such molecules can be influenced by the polarity of the solvent and the presence of electron-donating or electron-withdrawing substituents. researchgate.net

In a fascinating example, 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole was synthesized, where the imidazole moiety can act as both a proton donor and a proton acceptor. mdpi.com This leads to the possibility of a double proton transfer. However, theoretical studies suggested that the primary emission pathway for this compound is phosphorescence, with ESIPT playing a secondary role. mdpi.com

The design of ESIPT-based imidazole derivatives has also been explored for applications in cell imaging. nih.gov By modifying the substituents on the imidazole core, the fluorescence properties can be tuned for optimal performance in biological environments. nih.gov

Phosphorescence and Triplet State Investigations

Besides fluorescence from the singlet excited state, molecules can also undergo intersystem crossing (ISC) to a long-lived triplet excited state (T₁). The radiative decay from this triplet state back to the singlet ground state is known as phosphorescence. Phosphorescence is typically much weaker and has a longer lifetime than fluorescence. Imidazole derivatives have been investigated for their phosphorescent properties, particularly in the context of organic light-emitting diodes (OLEDs). researchgate.netrsc.org

The triplet energy level (Eₜ) is a crucial parameter for phosphorescent materials, especially when they are used as host materials for phosphorescent emitters in OLEDs. The host material must have a higher triplet energy than the dopant emitter to ensure efficient energy transfer. Several 1-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and shown to have moderate triplet energies around 2.63-2.66 eV, making them suitable as host materials. rsc.org

Room-temperature phosphorescence (RTP) from purely organic materials is a rare phenomenon but has been observed in some imidazole derivatives. For example, cyclic triimidazole derivatives have been shown to exhibit RTP, particularly in their crystalline form. mdpi.com The rigid crystalline environment suppresses non-radiative decay pathways and protects the triplet excitons from quenching by molecular oxygen, thus allowing for observable phosphorescence. mdpi.com

In some ESIPT-capable imidazole derivatives, phosphorescence from the triplet state has been identified as the main emission pathway, rather than fluorescence from the proton-transferred tautomer. mdpi.com This highlights the complex interplay between different excited-state relaxation channels in these molecules.

Correlation Between Molecular Structure and Photophysical Responses

The photophysical properties of this compound derivatives are intricately linked to their molecular structure. The heptyl group, being a simple alkyl chain, primarily influences physical properties such as solubility and can affect molecular packing in the solid state, which in turn can modulate solid-state emission properties. However, the core electronic and photophysical characteristics are dictated by the imidazole ring and other attached functional groups.

Influence of Donor-Acceptor Groups: The introduction of electron-donating (D) and electron-accepting (A) groups to the imidazole core is a common strategy to tune the photophysical properties. nih.govrsc.org In D-π-A systems, the imidazole ring can be part of the π-conjugated bridge or act as the acceptor moiety. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which generally leads to a red-shift in both absorption and emission spectra. The strength of the donor and acceptor groups directly correlates with the extent of this shift. rsc.orgmdpi.com

Effect of Conjugation Length: Extending the π-conjugated system of the molecule, for instance by introducing styryl or other unsaturated groups, typically results in a bathochromic shift of the absorption and emission maxima. nih.gov It also tends to increase the two-photon absorption cross-section. mdpi.com

Role of Molecular Planarity and Rigidity: The planarity of the molecule affects the extent of π-electron delocalization. More planar molecules often exhibit more efficient conjugation, leading to red-shifted spectra and higher oscillator strengths. nih.gov Torsion angles between different parts of the molecule can disrupt conjugation and lead to blue-shifted emission. researchgate.net In some cases, light-induced conformational changes between twisted and planar structures can be exploited for photoswitching applications. researchgate.net Rigidity, such as that imposed by a crystalline environment or by fusing aromatic rings, can enhance fluorescence quantum yields by reducing non-radiative decay pathways associated with molecular vibrations and rotations. mdpi.com

Impact of Substituent Position: The position of substituents on the imidazole ring is also critical. Functionalization at different positions can lead to isomers with distinct photophysical properties. For example, the fusion of an imidazole ring to a pyrimidine (B1678525) system has been shown to significantly alter the excited state dynamics compared to simple amino-functionalization. chemrxiv.org

The Heptyl Group's Role: While not directly involved in the electronic transitions, the 1-heptyl group can influence the photophysical behavior in several ways. It enhances solubility in nonpolar solvents, allowing for studies in a wider range of environments. In the solid state, the flexible heptyl chain can influence the crystal packing and intermolecular interactions, which can have a profound effect on solid-state fluorescence and phosphorescence. mdpi.com

Below are data tables illustrating these structure-property relationships for various imidazole derivatives.

Table 1: Photophysical Data for D-π-A Imidazole Derivatives in DMF nih.gov

| Compound | λₐₑₛ (nm) | λₑₘ (nm) | σ₂ₚₐ (GM) at 760 nm |

|---|---|---|---|

| T-1 | 405 | 565 | 107 |

| T-2 | 412 | 565 | 276 |

Table 2: Emission Properties of Tripodal Imidazole Chromophores rsc.org

| Compound | Peripheral Acceptor | Emission λₘₐₓ (nm) in Toluene | Emission λₘₐₓ (nm) in Acetonitrile (B52724) |

|---|---|---|---|

| 3a | Formyl | 425 | 557 |

| 3b | Cyano | 418 | 560 |

| 3c | Ester | 418 | 549 |

| 3d | Trifluoromethyl | 393 | 506 |

Catalytic Applications and Mechanisms Involving 1 Heptyl 1h Imidazole

Role as Ligands in Metal-Catalyzed Reactions

N-alkylimidazoles, such as 1-heptyl-1H-imidazole, are effective ligands in a variety of metal-catalyzed reactions. The nitrogen atom at the 3-position of the imidazole (B134444) ring possesses a lone pair of electrons, making it an excellent sigma-donor for coordination with transition metals. The alkyl substituent at the 1-position, in this case, a heptyl group, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

The coordination of N-alkylimidazoles to metal centers can stabilize the catalyst, prevent metal agglomeration into inactive nanoparticles, and modulate the reactivity of the metal. For instance, palladium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be formed from imidazolium (B1220033) salts, are widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling. While not an NHC precursor itself, this compound can act as a neutral ligand in such catalytic systems. An efficient, air-stable protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed using imidazole-imine palladium complexes. semanticscholar.org

The table below illustrates the general performance of palladium catalysts with imidazole-type ligands in Suzuki-Miyaura cross-coupling reactions, providing a conceptual framework for the potential application of this compound.

Table 1: Representative Performance of Imidazole-Based Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling This table is for illustrative purposes and the data is based on related imidazole compounds, not specifically this compound.

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Imidazole-imine ligand | DMF/H₂O | 100 | 95 |

| 4-Chloroanisole | Phenylboronic acid | PdCl₂(dppf) / Imidazolium salt | Toluene | 110 | 88 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / N-alkylimidazole | Dioxane | 90 | 92 |

Organocatalysis with this compound Based Systems

The imidazole moiety itself is known to act as an organocatalyst in various organic transformations. ias.ac.in It can function as a nucleophilic catalyst or a Brønsted base. The presence of the heptyl group in this compound can enhance its solubility in organic solvents, making it a potentially useful organocatalyst in non-aqueous media.

Imidazole and its derivatives have been employed in reactions such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in In such reactions, the imidazole is thought to act as a base to deprotonate one of the reactants, thereby activating it for subsequent steps. The moderate basicity of the imidazole ring is often crucial for achieving high yields and minimizing side reactions. ias.ac.in

The following table provides examples of reactions where imidazole has been used as an organocatalyst. While specific data for this compound is not available, these examples showcase the types of transformations it could potentially catalyze.

Table 2: Examples of Imidazole-Catalyzed Organic Reactions This table is for illustrative purposes and the data is based on 1H-imidazole, not specifically this compound.

| Reaction Type | Substrates | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Multicomponent Reaction | Aromatic aldehyde, malononitrile, phthalhydrazide | Imidazole (20 mol%) | H₂O/EtOH (1:1) | 85-94 |

| Knoevenagel Condensation | Benzaldehyde, malononitrile | Imidazole | Ethanol | ~90 |

| Michael Addition | Indole (B1671886), nitroolefin | Imidazole | CH₂Cl₂ | ~85 |

Development of Reusable and Green Catalytic Systems

A significant area of research in modern chemistry is the development of sustainable and environmentally friendly catalytic processes. Imidazolium-based ionic liquids, which are salts derived from N-alkylimidazoles like this compound, are at the forefront of this field. bohrium.comrsc.org These ionic liquids are often considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. bohrium.comrsc.org

This compound can be a precursor to such ionic liquids, for example, by quaternization with an alkyl halide to form a 1-heptyl-3-alkylimidazolium salt. These ionic liquids can serve as the reaction medium and, in some cases, also as the catalyst or catalyst support. rsc.org The use of imidazolium ionic liquids allows for easy separation of the catalyst and products, often by simple decantation or extraction, facilitating the reuse of the catalytic system. bohrium.com For instance, 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIm][OAc]) has shown excellent catalytic activity in the methanolysis of poly(ethylene 2,5-furandicarboxylate) (PEF) and could be reused for multiple cycles without significant loss of activity. rsc.org

Reaction Mechanisms and Kinetic Studies in Catalytic Processes

Understanding the reaction mechanism and kinetics is crucial for optimizing catalytic processes. For reactions involving imidazole-based catalysts, mechanistic studies often reveal the precise role of the imidazole moiety. In organocatalysis, for example, kinetic studies can help to determine whether the imidazole acts as a nucleophile, a general base, or in a bifunctional manner.

In the context of ionic liquids, the mechanism can be more complex. The imidazolium cation and the anion can both play a role in catalysis. For example, in the methanolysis of PEF catalyzed by [BMIm][OAc], it is proposed that a synergistic effect exists between the imidazolium cation and the acetate anion, which form hydrogen bonds with the reactants to facilitate the reaction. rsc.org

While specific kinetic data for reactions catalyzed by this compound are not available, the general principles of asymmetric catalysis suggest that both steric and electronic effects of the catalyst govern the stereoselectivity. Rationally tuning these effects, for instance by modifying the alkyl substituent on the imidazole ring, can lead to improved enantioselectivity in asymmetric reactions.

Advanced Applications of 1 Heptyl 1h Imidazole in Materials Science

Incorporation into Functional Polymers and Hybrid Materials

The incorporation of 1-Heptyl-1H-imidazole moieties into polymer chains allows for the synthesis of functional polymers with a range of desirable properties. The imidazole (B134444) group can be introduced as a pendant group on a polymer backbone, imparting unique chemical and physical characteristics to the resulting material.

The synthesis of such polymers can be achieved through the polymerization of vinyl-substituted imidazole monomers. For instance, polymers containing pendant 1-substituted-4,5-dicyanoimidazole groups have been synthesized via free-radical initiation umich.edu. These polymers exhibit moderate electron-accepting properties, making them potentially useful in electronic applications. While specific studies on polymers derived exclusively from this compound are not extensively documented, the principles of synthesizing polymers with pendant imidazole groups are well-established. For example, amphiphilic diblock copolymers of polyethylene (B3416737) glycol (PEG) and 1-vinyl imidazole (VIM) have been synthesized using reversible addition–fragmentation chain transfer (RAFT) polymerization, demonstrating pH-responsive behavior mdpi.com.

The presence of the heptyl group in this compound would be expected to enhance the polymer's hydrophobicity and influence its solubility and thermal properties. The imidazole ring itself can participate in hydrogen bonding and coordination with metal ions, offering sites for cross-linking or for the introduction of catalytic activity.

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties | Potential Applications |

| Poly(1-vinylimidazole) derivatives | 1-vinylimidazole | Radical Polymerization | pH-responsive, metal-coordinating | Membranes, coatings, biomedical devices |

| Cyanoimidazole pendant group polymers | 4,5-dicyano-1-(vinylbenzyl)imidazole | Free Radical Initiation | Moderate electron-acceptor | Electronic materials |

| PEG-b-PVIM diblock copolymers | Polyethylene glycol, 1-vinyl imidazole | RAFT Polymerization | pH-responsive, self-assembly | Drug delivery, nanomedicine |

Role in Electrochemical Devices (e.g., Solar Cells, Fuel Cells, Sensors)

The electrochemical properties of imidazole derivatives make them valuable components in various electrochemical devices. The nitrogen atoms in the imidazole ring can act as proton donors or acceptors, facilitating ion transport, which is a critical function in devices like fuel cells and batteries.

In the context of high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs), imidazole-containing polymers have been investigated as alternatives to traditional membranes lu.se. These polymers, when doped with phosphoric acid, can exhibit significant proton conductivity at elevated temperatures. The imidazole groups provide sites for acid absorption and facilitate proton transport. While research has focused on various substituted imidazoles, the incorporation of a heptyl group could influence the membrane's morphology, mechanical properties, and interaction with the fuel cell environment. Imidazole and its derivatives are known to act as proton donor-acceptors in the proton transfer process in fuel cells chula.ac.th.

Ionic liquids based on alkylimidazole cations have also been explored as electrolytes in fuel cells semanticscholar.orgresearchgate.net. These materials can offer high ionic conductivity and thermal stability. A 1-heptyl-3-methylimidazolium-based ionic liquid, for instance, would possess a combination of ionic conductivity from the imidazolium (B1220033) core and specific physicochemical properties imparted by the heptyl and methyl substituents.

| Device Type | Role of Imidazole Derivative | Key Findings |

| High-Temperature Polymer Electrolyte Membrane Fuel Cell (HT-PEMFC) | Proton-conducting membrane component | Imidazole moieties enhance phosphoric acid uptake and proton conductivity. |

| Fuel Cell Electrolyte | Ionic liquid electrolyte | Alkylimidazolium ionic liquids can serve as stable, conductive electrolytes. |

Self-Assembly and Nanostructure Formation

The amphiphilic character of this compound, with its hydrophilic imidazole head and hydrophobic heptyl tail, makes it a prime candidate for self-assembly into a variety of ordered nanostructures. This behavior is driven by the tendency of the molecules to arrange themselves in a way that minimizes the unfavorable interactions between the hydrophobic tails and a polar solvent, or between the polar heads in a nonpolar solvent.

Studies on 1H-imidazole amphiphiles have shown that they can form diverse supramolecular structures such as micelles, vesicles, and liquid crystals researchgate.netkoreascience.kr. In aqueous solutions, these molecules can assemble into structures where the heptyl chains form a hydrophobic core, shielded from the water by the imidazole head groups. Conversely, in nonpolar organic solvents, reverse micelles can form, with the imidazole heads congregating in the core.

The self-assembly process is influenced by factors such as concentration, temperature, pH, and the presence of other molecules or ions. For example, the pH of the solution can affect the protonation state of the imidazole ring, thereby altering the head group's charge and influencing the packing of the molecules. These self-assembled nanostructures have potential applications in drug delivery, catalysis, and the templating of nanomaterials. For instance, self-assembled aggregates of imidazole amphiphiles have been shown to catalyze the hydrolysis of tetraethoxysilane to form silica (B1680970) nanostructures researchgate.netkoreascience.kr.

| Solvent System | Predominant Nanostructure | Driving Forces | Potential Applications |

| Aqueous Solution | Micelles, Vesicles | Hydrophobic interactions of heptyl chains | Drug delivery, nanoreactors |

| Nonpolar Organic Solvents | Reverse Micelles | Hydrogen bonding and polar interactions of imidazole heads | Encapsulation, catalysis |

| Concentrated Solutions | Lyotropic Liquid Crystals | Anisotropic packing of amphiphiles | Advanced optical materials |

Metal Ion Complexation and Selective Extraction

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons that can coordinate with metal ions, forming stable complexes. This property is the basis for its application in the selective extraction and separation of metal ions from aqueous solutions.

The efficiency and selectivity of metal ion extraction are influenced by several factors, including the nature of the metal ion, the pH of the aqueous phase, and the organic solvent used. The heptyl group enhances the lipophilicity of the molecule, ensuring its solubility in organic solvents and facilitating the transfer of the metal-imidazole complex from the aqueous phase to the organic phase.

Task-specific ionic liquids with functionalized imidazolium cations have been developed for the selective extraction of heavy metals researchgate.net. While specific studies detailing the use of this compound as a neutral ligand for this purpose are limited, the principles of coordination chemistry suggest its potential. For example, imidazole- and pyrazole-based pyridine (B92270) ligands have been successfully used as extractants for nickel(II) and copper(II) sun.ac.za. The selectivity of extraction can be tuned by modifying the structure of the ligand and the extraction conditions.

| Metal Ion | Extraction Principle | Key Factors Influencing Extraction | Potential Applications |

| Transition Metals (e.g., Ni²⁺, Cu²⁺) | Coordination with imidazole nitrogen atoms | pH of the aqueous phase, nature of the organic solvent, structure of the ligand | Hydrometallurgy, wastewater treatment, analytical chemistry |

| Heavy Metals (e.g., Fe³⁺, Co²⁺) | Formation of metal-ligand complexes | Lipophilicity of the extractant, stability of the complex | Environmental remediation, resource recovery |

Future Directions and Emerging Research Avenues for 1 Heptyl 1h Imidazole

Exploration of Novel Synthetic Pathways

While the traditional synthesis of 1-alkyl-1H-imidazoles, including the heptyl derivative, often involves the alkylation of imidazole (B134444) with a corresponding alkyl halide, emerging research is paving the way for more efficient, sustainable, and versatile synthetic methods.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of N-alkyl imidazoles. orientjchem.org For the preparation of 1-Heptyl-1H-imidazole, a microwave-assisted approach would involve the reaction of imidazole with 1-bromoheptane (B155011), potentially in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a solid base mixture such as potassium carbonate and potassium hydroxide (B78521). orientjchem.org This method offers a greener alternative to conventional refluxing in organic solvents like toluene. orientjchem.org

One-pot, multi-component reactions also present a largely untapped potential for the synthesis of more complex derivatives of this compound. semanticscholar.org These reactions, which allow for the construction of the imidazole ring and the introduction of various substituents in a single step, could be adapted to incorporate a heptyl group at the N1 position. For instance, a four-component reaction involving a glyoxal (B1671930) derivative, an aldehyde, ammonia, and a primary amine (heptylamine) could be explored.

Furthermore, research into catalyst-free synthetic methods is gaining traction. semanticscholar.org Developing a catalyst-free version of the N-alkylation of imidazole for the synthesis of this compound would enhance the sustainability and cost-effectiveness of its production.

Future synthetic explorations are likely to focus on:

Green Chemistry Principles: Utilizing benign solvents (or solvent-free conditions), reducing energy consumption (e.g., through microwave irradiation), and minimizing waste generation.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and scalability of this compound synthesis.

Functional Group Tolerance: Developing synthetic routes that are tolerant of a wide range of functional groups will be crucial for creating novel derivatives of this compound for specific applications.

Advanced Characterization Techniques and Methodologies

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. While standard techniques like NMR and FT-IR are routinely used, future research will benefit from the application of more advanced and specialized characterization methods. nih.govresearchgate.netresearchgate.net

Spectroscopic and Thermal Analysis:

Polarized IR Spectroscopy: This technique can provide detailed information about the orientation of molecules and the nature of intermolecular interactions, such as hydrogen bonding, in the crystalline state. nih.gov

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are crucial for determining the thermal stability, melting point, and decomposition profile of this compound and its derivatives, particularly for applications in high-temperature environments or as ionic liquids. nih.govrsc.orgmdpi.com For instance, TGA data for related imidazolium-based ionic liquids show decomposition temperatures often above 165°C, indicating good thermal stability. rsc.org

X-ray Diffraction (XRD): Single-crystal XRD analysis provides unambiguous structural information, including bond lengths, bond angles, and crystal packing, which are vital for understanding structure-property relationships. nih.gov

Computational and In-Silico Characterization: